Superior Anti‑Staphylococcal Potency of GcSc4B7 Relative to Closest Witch‑Flounder Analog NRC‑16
GcSc4B7 (NRC‑15) demonstrates eight‑fold greater potency against methicillin‑resistant Staphylococcus aureus (MRSA strain C623) and four‑fold greater potency against S. epidermidis C621 compared with its witch‑flounder sibling NRC‑16 [1]. Both peptides were evaluated under identical broth microdilution conditions in the same study, enabling direct head‑to‑head comparison [1]. This Gram‑positive potency advantage is coupled with retention of anti‑Candida activity (MIC 16 µg/mL) that NRC‑16 also possesses (MIC 8 µg/mL), making GcSc4B7 the more balanced dual‑action peptide for programs targeting staphylococcal‑fungal co‑infections [1].
| Evidence Dimension | MIC (µg/mL) against methicillin‑resistant S. aureus and S. epidermidis |
|---|---|
| Target Compound Data | MRSA C623: 4 µg/mL; S. epidermidis C621: 4 µg/mL |
| Comparator Or Baseline | NRC‑16: MRSA C623: 32 µg/mL; S. epidermidis C621: 16 µg/mL |
| Quantified Difference | GcSc4B7 MIC 8‑fold lower vs. MRSA; 4‑fold lower vs. S. epidermidis |
| Conditions | Broth microdilution assay; peptides C‑terminally amidated; report published in Antimicrob Agents Chemother 2003, Table 2 [1]. |
Why This Matters
For procurement in anti‑MRSA or anti‑biofilm programs, a 4–8‑fold potency advantage translates into lower effective concentrations, reduced material cost per experiment, and a wider therapeutic window before cytotoxic thresholds are reached.
- [1] Douglas SE, Patrzykat A, Pytyck J, Gallant JW. Novel antimicrobial peptides derived from flatfish genes. Antimicrob Agents Chemother. 2003;47(8):2464-2470. Table 2. View Source
